Tetrahydro-4H-pyran-4-one

Nucleotide Synthesis Protecting Groups Stereochemistry

Tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran or oxan-4-one) is a saturated six-membered heterocyclic ketone. It is characterized by a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 143562-54-3
Cat. No. B121814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-4H-pyran-4-one
CAS143562-54-3
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COCCC1=O
InChIInChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2
InChIKeyJMJRYTGVHCAYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-4H-pyran-4-one (CAS 143562-54-3): A Strategic Saturated Cyclic Ketone Building Block for Organic Synthesis and Medicinal Chemistry


Tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran or oxan-4-one) is a saturated six-membered heterocyclic ketone [1]. It is characterized by a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol [1]. This compound is a colorless to pale yellow liquid with a boiling point of 166-166.5 °C and is miscible with water and many organic solvents [2]. Its core structure, containing both an ether oxygen and a reactive carbonyl group, positions it as a fundamental building block in organic synthesis, particularly for constructing more complex tetrahydropyran (THP)-containing scaffolds found in natural products, pharmaceuticals, and agrochemicals .

Beyond a Simple Ketone: Why the Ether Oxygen in Tetrahydro-4H-pyran-4-one Dictates Unique Reactivity and Prevents Generic Substitution


The strategic value of Tetrahydro-4H-pyran-4-one lies not merely in its carbonyl group, which is common to ketones like cyclohexanone, but in the synergistic electronic and steric effects imparted by the ring oxygen . This heteroatom alters the ground-state conformation and the π-facial selectivity of nucleophilic additions compared to simple carbocyclic ketones [1]. For instance, while hydride reduction of cyclohexanone favors equatorial attack, the presence of the ring oxygen can reverse this selectivity [1]. Furthermore, the ability to generate the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group from this specific scaffold offers a distinct advantage over the traditional tetrahydropyranyl (THP) group, as it avoids the introduction of a new asymmetric center, a critical factor in stereoselective synthesis [2]. Therefore, substituting Tetrahydro-4H-pyran-4-one with a simpler analog or a different heterocycle would fundamentally alter the stereochemical outcome of key reactions and eliminate access to privileged protecting group chemistries.

Quantitative Evidence for Differentiating Tetrahydro-4H-pyran-4-one (CAS 143562-54-3) from Close Analogs


Advantage in Protecting Group Chemistry: MTHP vs. THP for Chiral Alcohol Protection

The methyl enol ether of Tetrahydro-4H-pyran-4-one serves as a precursor to the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. When compared to the widely used tetrahydropyranyl (THP) group derived from 3,4-dihydro-2H-pyran, the MTHP group offers a key stereochemical advantage: it does not introduce a new asymmetric center upon reaction with a chiral alcohol [1]. This is in direct contrast to the THP group, which creates a new stereocenter at the acetal carbon, leading to diastereomeric mixtures and complicating purification and analysis [1].

Nucleotide Synthesis Protecting Groups Stereochemistry Oligonucleotides

Divergent Regioselectivity in [4+2] Cycloaddition Compared to Related Cyclobutanones

In Lewis acid-catalyzed intermolecular [4+2] cycloadditions, the use of 3-ethoxy-2,2-dialkylcyclobutanones yields 6-ethoxy-2,3,5,6-tetrahydro-4H-pyran-4-one derivatives with high regioselectivities (>99:1) [1]. This outcome is distinct from the reaction with 6-alkyl-2-oxabicyclo[4.2.0]octan-7-ones, which undergo ring opening at a different C-C bond to form 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives [1]. The regioselectivity is thus not a general feature of cycloaddition but is specifically controlled by the substitution pattern leading to the tetrahydro-4H-pyran-4-one scaffold.

Cycloaddition Regioselectivity Lewis Acid Catalysis Dihydropyranone Synthesis

Industrial Scalability: Demonstrated Multi-Kilogram Production Route

A dedicated route scouting and development effort has been undertaken to establish an efficient and scalable synthesis of Tetrahydro-4H-pyran-4-one, culminating in the successful preparation of over 20 kg of the compound in a pilot plant facility [1]. This demonstrates a validated path from laboratory-scale research to industrial-scale production, a critical factor for pharmaceutical and agrochemical development programs. While many heterocyclic building blocks remain niche laboratory curiosities, this compound's process has been specifically optimized for larger-scale use.

Process Chemistry Scale-up Pilot Plant GMP Manufacturing

Bioisosteric Scaffold for Peptidomimetics: Validated Melanocortin Receptor Activity

The 2,4,6-trisubstituted tetrahydropyran scaffold, which can be constructed from Tetrahydro-4H-pyran-4-one, has been validated as a bioisostere for a tripeptide moiety [1]. This is a key differentiation from other cyclic ketones like cyclohexanone, which lack the oxygen atom necessary for this specific bioisosteric replacement. Specifically, tetrahydropyran-based peptidomimetics modeled on the Phe-Arg-Trp sequence demonstrated activity at melanocortin receptors MC4R and MC1R [1], establishing a direct link between this specific oxacyclic scaffold and a therapeutically relevant biological target.

Peptidomimetics Bioisosteres Melanocortin Receptor Drug Discovery

Validated Application Scenarios for Tetrahydro-4H-pyran-4-one (CAS 143562-54-3) Derived from Evidence


Synthesis of Diastereomer-Free Protected Nucleosides and Oligonucleotides

Leverage the compound's unique ability to form the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. Unlike the conventional THP group, MTHP does not create a new stereocenter upon reaction with a chiral alcohol, leading to a single, pure diastereomer [1]. This is essential for the efficient and high-purity synthesis of modified nucleosides and oligonucleotide therapeutics, where stereochemical purity is paramount for biological activity and regulatory approval.

Scalable Construction of Complex Tetrahydropyran-Containing APIs and Agrochemicals

Utilize Tetrahydro-4H-pyran-4-one as a key starting material or intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The existence of a published, scalable pilot plant route demonstrates the feasibility of moving from discovery to development without a significant process chemistry investment [1]. The compound's reactivity in cycloadditions and nucleophilic additions provides versatile handles for building the tetrahydropyran core found in many biologically active molecules.

Precise Assembly of Tetrahydropyran-4-one Derivatives via Highly Regioselective Cycloadditions

Employ this compound or its immediate precursors in Lewis acid-catalyzed [4+2] cycloadditions to access highly substituted dihydropyranone derivatives with exceptional regiocontrol (>99:1) [1]. This methodology allows for the predictable and efficient synthesis of structurally complex heterocycles that would be challenging to obtain with the same selectivity using other substrates or methods.

Development of Novel Peptidomimetics for G Protein-Coupled Receptor (GPCR) Targets

Use Tetrahydro-4H-pyran-4-one as the starting point for constructing 2,4,6-trisubstituted tetrahydropyran scaffolds. This scaffold has been validated as a bioisostere for tripeptide sequences and has demonstrated activity at melanocortin receptors (MC4R and MC1R) [1]. This application scenario is directly relevant for medicinal chemistry programs focused on GPCR targets, metabolic disorders, or inflammation, where peptidomimetics offer improved drug-like properties.

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